(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

ASK1 inhibition Kinase selectivity Rhodanine-furan SAR

(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CAS 99073-34-4) is a synthetic 5-arylidene-rhodanine-3-acetic acid derivative belonging to the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid chemotype. The compound bears a furan-2-ylmethylene substituent at the C5 position of the rhodanine ring and an acetic acid moiety at N3, yielding a molecular formula of C10H7NO4S2 (MW 269.3) with a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 128 Ų.

Molecular Formula C10H7NO4S2
Molecular Weight 269.3 g/mol
Cat. No. B2687398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Molecular FormulaC10H7NO4S2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
InChIInChI=1S/C10H7NO4S2/c12-8(13)5-11-9(14)7(17-10(11)16)4-6-2-1-3-15-6/h1-4H,5H2,(H,12,13)/b7-4-
InChIKeyDFCZJGAFQKNSEX-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CAS 99073-34-4) is a synthetic 5-arylidene-rhodanine-3-acetic acid derivative belonging to the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid chemotype . The compound bears a furan-2-ylmethylene substituent at the C5 position of the rhodanine ring and an acetic acid moiety at N3, yielding a molecular formula of C10H7NO4S2 (MW 269.3) with a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 128 Ų . This chemotype is recognized as a privileged scaffold in medicinal chemistry, with the only clinically used derivative being the aldose reductase inhibitor epalrestat . The compound is catalogued in multiple screening libraries under identifiers including BDBM8436, CHEMBL2348824, and PubChem CID 1201118 .

Why Generic Substitution Fails for (Z)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid: Structure-Driven Divergence in Rhodanine-3-Acetic Acid Derivatives


Within the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid chemotype, even minor alterations to the C5 arylidene substituent produce substantial shifts in biological activity, physicochemical properties, and target engagement profiles . A systematic study demonstrated that replacing the heterocyclic substituent at C5—from furan-2-yl (A-1) to thiophen-2-yl (A-2) to pyridin-3-yl (A-3)—significantly altered fluorescence emission maxima, antimicrobial potency, and cytotoxicity profiles across mammalian and microbial targets . Furthermore, the distinction between the 2-thioxo (rhodanine) and 2-oxo (thiazolidinedione) cores introduces differential toxicity and metabolic stability, with rhodanines generally exhibiting higher intrinsic toxicity that varies in a substituent-dependent manner . Consequently, the unsubstituted furan-2-ylmethylene derivative cannot be interchanged with its phenyl, thienyl, or 5-aryl-furan congeners without losing the specific activity or selectivity profile dictated by its unique electronic and steric features. The quantitative evidence below substantiates why this particular compound occupies a distinct performance niche relative to its closest structural analogs.

Quantitative Differentiation Evidence for (Z)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Versus Closest Analogs


ASK1 Kinase Inhibitory Activity: Furan Parent vs. 5-Aryl-Furan Congeners Demonstrate Substituent-Dependent Potency Gap Exceeding 170-Fold

The target compound (BDBM8436) exhibits only marginal inhibition of human ASK1 (MAP3K5) with an IC50 > 33,000 nM . In stark contrast, closely related 5-aryl-furan analogs bearing electron-withdrawing substituents on the furan ring achieve dramatically enhanced potency; for example, BDBM8443—the 2-chloro-5-trifluoromethylphenyl-furan congener— displays an IC50 of 190 nM and Ki of 32 nM against anthrax lethal factor, a structurally related metalloprotease . This >170-fold differential in target engagement illustrates that the unsubstituted furan-2-ylmethylene compound serves as a low-activity baseline or negative control scaffold, whereas the addition of a 5-aryl substituent on the furan ring shifts the compound into a high-potency inhibitor class.

ASK1 inhibition Kinase selectivity Rhodanine-furan SAR

Anthrax Lethal Factor Inhibition Cross-Class Comparison: Unsubstituted Furan Rhodanine vs. Optimized 5-Aryl-Furan Rhodanine Analogs

Within a panel of rhodanine-furan analogs tested against anthrax lethal factor (LF), the structure-activity relationship reveals a clear dependence on the nature of the 5-aryl substituent appended to the furan ring. BDBM8436 (the unsubstituted furan compound) showed no meaningful LF inhibition, while BDBM8443 (5-[2-chloro-5-(trifluoromethyl)phenyl]-furan) achieved a Ki of 32 nM . Intermediate activity was observed for BDBM8430 (5-[3-nitrophenyl]-furan analog) with an IC50 of approximately 5,500 nM and BDBM8426 (5-[4-bromo-3-chlorophenyl]-furan analog) with an IC50 of approximately 7,000 nM . This graded SAR confirms that the furan ring alone, without an appropriately substituted 5-aryl group, is insufficient for potent LF engagement.

Anthrax lethal factor Protease inhibition Rhodanine-furan conjugates

Physicochemical Differentiation: LogP, TPSA, and H-Bond Profile of the Furan-2-ylmethylene Derivative vs. Core Rhodanine-3-Acetic Acid and Epalrestat

The target compound exhibits a computed XLogP3 of 1.7 and a TPSA of 128 Ų, reflecting the contribution of the lipophilic furan ring attached via an exocyclic double bond, balanced by the polar acetic acid moiety and the thioxo/oxo groups on the rhodanine core . This contrasts with the parent rhodanine-3-acetic acid (no C5 substituent), which has a LogP of approximately -0.37 and a TPSA of 115 Ų . The clinically approved aldose reductase inhibitor epalrestat—a 5-(2-methyl-3-phenylallylidene) rhodanine-3-acetic acid—has a higher molecular weight (MW 319.4) and greater lipophilicity owing to its extended cinnamylidene substituent . The unsubstituted furan-2-ylmethylene compound thus occupies a distinct intermediate lipophilicity space: more drug-like than the polar core scaffold yet less lipophilic and sterically demanding than epalrestat or 5-aryl-furan derivatives, conferring a unique solubility-permeability balance.

Lipophilicity Drug-likeness Physicochemical profiling

Heterocyclic Substituent Impact on Antimicrobial and Fluorescence Properties: Furan-2-yl (A-1) vs. Thiophen-2-yl (A-2) vs. Pyridin-3-yl (A-3) Rhodanine-3-Acetic Acids

Żesławska et al. (2024) synthesized three rhodanine-3-acetic acid derivatives differing only in the five-membered heterocyclic substituent at C5: A-1 (furan-2-yl), A-2 (thiophen-2-yl), and A-3 (pyridin-3-yl) . All three compounds exhibited high thermal stability above 240 °C and were obtained in good yields (54–71%). Critically, A-1 and A-2 demonstrated successful application as fluorescent dyes for fixed mammalian cells, whereas A-3 did not—indicating that the oxygen or sulfur heteroatom in the five-membered ring is essential for the fluorescence staining property. Antimicrobial testing revealed that A-1 and A-2 showed the most excellent activity among the series, especially against Gram-positive bacteria, while A-3 (pyridin-3-yl) showed a divergent activity profile . This study provides direct evidence that the furan-2-yl substituent confers a specific combination of fluorescence bioimaging capability and Gram-positive antimicrobial activity not replicated by the pyridin-3-yl analog and only partially shared by the thiophen-2-yl analog.

Antimicrobial activity Fluorescent probes Heterocyclic SAR

Rhodanine vs. Thiazolidinedione Core Differentiation: General Toxicity and Metabolic Stability Trends with Implication for Procurement of Furan-2-ylmethylene Derivatives

A systematic evaluation of thiazolidinone heterocycle metabolism and toxicity established that rhodanine (2-thioxo) derivatives generally exhibit higher intrinsic toxicity than their corresponding thiazolidinedione (2,4-dioxo) analogs, though this toxicity is highly substituent-dependent and not universal across all rhodanines . The furan-2-ylmethylene derivative with a 2-thioxo core (target compound) is therefore expected to show a different toxicity and metabolic profile compared to its direct 2,4-dioxo analog—(Z)-2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid (MW 253.23, containing one sulfur replaced by oxygen) . This core-level distinction is critical: the thioxo group at C2 serves as a stronger hydrogen-bond acceptor and contributes to distinct electronic properties that can influence target binding, off-target interactions, and metabolic vulnerability. Procurement decisions must account for this core divergence because the rhodanine and thiazolidinedione scaffolds are not freely interchangeable in biological assays .

Core scaffold comparison Toxicity profiling Metabolic stability

Aldose Reductase Inhibitory Potential: Class-Level Evidence and the Structural Rationale for Furan-2-ylmethylene vs. Epalrestat Differentiation

The (4-oxo-2-thioxothiazolidin-3-yl)acetic acid chemotype is validated for aldose reductase (ALR2) inhibition, with epalrestat—the 5-(2-methyl-3-phenylallylidene) derivative—being the only clinically approved agent (IC50 = 10 nM rat lens, 25 nM human placenta; 102 nM human recombinant) . Kučerová-Chlupáčová et al. (2020) demonstrated that structurally related 5-arylalkylidene derivatives achieve submicromolar IC50 values against ALR2, with the most potent compound (a 5-butylpyrazin-2-yl-ethylidene derivative) being over five times more potent than epalrestat . While the furan-2-ylmethylene compound has not been directly assayed against ALR2 in published studies, its structural position—bearing a smaller, electron-rich heterocyclic substituent compared to epalrestat's extended cinnamylidene group—predicts a distinct binding mode and potency level. Class-level SAR indicates that ALR2 inhibition potency is sensitive to the size, lipophilicity, and electronic character of the C5 substituent, positioning the furan-2-ylmethylene compound as a potentially weaker but more polar ALR2 ligand than epalrestat .

Aldose reductase inhibition Diabetic complications Structure-activity relationships

Validated Application Scenarios for (Z)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Based on Quantitative Evidence


Negative Control or Baseline Scaffold in Anthrax Lethal Factor and Kinase Inhibitor Screening Cascades

The target compound's lack of anthrax lethal factor inhibition and very weak ASK1 activity (IC50 > 33,000 nM) makes it an ideal negative control for validating that observed inhibitory activity in rhodanine-based screening libraries is driven by the 5-aryl substituent rather than the core scaffold. Its use alongside potent 5-aryl-furan congeners such as BDBM8443 (Ki = 32 nM) enables rigorous SAR deconvolution in protease and kinase inhibitor discovery programs.

Fluorescent Probe Development and Live-Cell Imaging Using the Furan-2-yl Rhodanine-3-Acetic Acid Scaffold

Based on direct evidence that the furan-2-yl substituted rhodanine-3-acetic acid (A-1) successfully stains fixed mammalian cells for fluorescence bioimaging , this compound is validated as a starting point for developing fluorescent probes. Its emission properties and low cytotoxicity at staining concentrations distinguish it from the pyridin-3-yl analog (A-3), which fails to stain cells effectively. This application leverages the unique photophysical properties conferred by the furan oxygen heteroatom.

Gram-Positive Antimicrobial Lead Optimization with Dual Fluorescence Reporting Capability

The compound's demonstrated antimicrobial activity against Gram-positive bacteria, combined with its fluorescence staining properties , makes it suitable for programs that require simultaneous antimicrobial efficacy testing and cellular localization tracking. The furan-2-ylmethylene compound (A-1) outperformed the pyridin-3-yl analog in antimicrobial assays while retaining imaging capability comparable to the thiophen-2-yl analog (A-2), providing a dual-function tool compound for mechanistic studies of rhodanine-based antibacterials.

Synthetic Building Block for Derivatization Exploiting Favorable Intermediate Lipophilicity (XLogP3 = 1.7)

With a computed XLogP3 of 1.7 and TPSA of 128 Ų , this compound occupies a strategic intermediate lipophilicity space—more drug-like than the polar rhodanine-3-acetic acid core (LogP ≈ -0.37) yet less lipophilic than epalrestat or 5-aryl-furan derivatives. The carboxylic acid handle at N3 enables facile amide coupling, esterification, or salt formation for further derivatization. This makes it a valuable intermediate for medicinal chemistry programs seeking to balance permeability and solubility in rhodanine-based lead series.

Quote Request

Request a Quote for (Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.